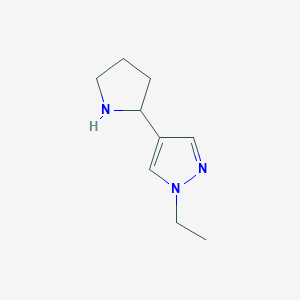

1-ethyl-4-(pyrrolidin-2-yl)-1H-pyrazole

説明

Contextualization of Pyrazole (B372694) Scaffolds in Modern Chemical Science

The pyrazole nucleus, a five-membered aromatic ring containing two adjacent nitrogen atoms, is recognized as a "privileged scaffold" in medicinal chemistry. mdpi.comnih.govnih.gov This designation stems from its frequent appearance in a wide array of pharmacologically active compounds and FDA-approved drugs. mdpi.com The unique electronic and steric properties of the pyrazole ring allow it to serve as a versatile template for interacting with various biological targets.

The chemical properties of pyrazoles are defined by their aromaticity and the presence of two nitrogen atoms: one pyrrole-like (proton-donating) and one pyridine-like (proton-accepting). This arrangement allows the pyrazole ring to act as both a hydrogen bond donor and acceptor, facilitating strong interactions with biological macromolecules. nih.gov Substitutions on the ring can significantly modify its physicochemical properties, such as lipophilicity, solubility, and electronic distribution, which in turn influences the compound's pharmacokinetic and pharmacodynamic profile. researchgate.net

The broad spectrum of biological activities associated with pyrazole derivatives is extensive, including anti-inflammatory, anticancer, antimicrobial, analgesic, and antidepressant properties. mdpi.commdpi.comfrontiersin.org This wide-ranging bioactivity has cemented the pyrazole scaffold as a cornerstone in the development of new therapeutic agents.

Table 1: Examples of Marketed Drugs Featuring a Pyrazole Scaffold

| Drug Name | Therapeutic Class |

|---|---|

| Celecoxib | Anti-inflammatory (COX-2 inhibitor) |

| Rimonabant | Anti-obesity (Cannabinoid receptor antagonist) |

| Sildenafil | Erectile dysfunction (PDE5 inhibitor) |

| Apixaban | Anticoagulant (Factor Xa inhibitor) |

Significance of Pyrrolidine (B122466) Moieties in Chemical Compound Design for Research

The pyrrolidine ring, a five-membered saturated nitrogen-containing heterocycle, is another crucial building block in chemical and pharmaceutical research. nih.govresearchgate.netnih.gov Unlike the flat, aromatic pyrazole ring, the pyrrolidine scaffold is non-planar and possesses a distinct three-dimensional (3D) geometry. This 3D characteristic is highly valued in modern drug design as it allows for a more comprehensive exploration of the pharmacophore space, enabling compounds to fit into complex protein binding sites with high specificity. nih.govresearchgate.net

The significance of the pyrrolidine moiety is underscored by its prevalence in numerous natural products, particularly alkaloids, and its incorporation into many synthetic drugs. mdpi.com The saturated nature of the ring allows for the creation of multiple stereogenic centers, and the specific stereoisomers can exhibit vastly different biological profiles due to their differential binding to enantioselective proteins. nih.govresearchgate.net

Furthermore, the pyrrolidine nucleus can improve the physicochemical properties of a molecule. Its basic nitrogen atom can be protonated at physiological pH, which often enhances aqueous solubility and aids in oral absorption. nih.gov Derivatives of pyrrolidine, such as L-proline, are also fundamental tools in asymmetric organocatalysis, highlighting their importance in the stereoselective synthesis of complex molecules. nih.govmdpi.com

Table 2: Key Attributes of the Pyrrolidine Scaffold in Research

| Attribute | Significance in Compound Design |

|---|---|

| Three-Dimensionality | Allows for better exploration of 3D binding pockets in biological targets, leading to higher potency and selectivity. nih.govresearchgate.net |

| Stereochemistry | The non-planar ring can contain multiple chiral centers, enabling the synthesis of specific stereoisomers with distinct biological activities. researchgate.net |

| Physicochemical Properties | The basic nitrogen atom can improve aqueous solubility and other pharmacokinetic parameters. |

| Natural Product Mimicry | Its presence in many alkaloids and other natural products makes it a favorable scaffold for creating bioactive compounds. mdpi.com |

| Synthetic Versatility | Serves as a key starting material and organocatalyst in asymmetric synthesis. nih.govmdpi.com |

Rationale for Investigating 1-ethyl-4-(pyrrolidin-2-yl)-1H-pyrazole in Academic Research

The academic rationale for synthesizing and investigating a hybrid molecule like this compound is rooted in the principles of molecular hybridization and bioisosteric replacement. bohrium.comnih.govresearchgate.net The primary goal is to create a novel chemical entity that synergistically combines the advantageous properties of both the pyrazole and pyrrolidine scaffolds.

By linking the pharmacologically versatile pyrazole ring to the stereochemically rich and structurally three-dimensional pyrrolidine moiety, researchers aim to:

Explore Novel Chemical Space: The specific linkage between the C4 position of the pyrazole and the C2 position of the pyrrolidine creates a unique molecular framework with defined vectors for further functionalization.

Integrate Complementary Properties: The design combines the proven biological relevance of the pyrazole core with the favorable 3D geometry and improved physicochemical properties often conferred by the pyrrolidine ring.

Develop Novel Pharmacophores: The resulting compound could interact with biological targets in a manner distinct from either of its parent heterocycles alone, potentially leading to new modes of action or improved selectivity.

Serve as a Versatile Building Block: This compound can be used as a sophisticated starting material for the synthesis of more complex molecules, where the pyrazole and pyrrolidine units provide foundational structural and functional elements.

The ethyl group at the N1 position of the pyrazole ring serves to block the hydrogen-bond donating capability at that position while adding lipophilicity, which can be crucial for tuning cell permeability and target engagement. nih.gov

Overview of Research Approaches Applied to this compound

The investigation of a novel compound such as this compound involves a multi-stage research approach encompassing synthesis, structural characterization, and biological evaluation.

Synthesis: The construction of this molecule requires a strategic synthetic plan. A common approach would involve the synthesis of the two heterocyclic rings separately, followed by a coupling reaction.

Pyrazole Ring Synthesis: A 1-ethyl-4-substituted pyrazole precursor can be synthesized via several established methods. A primary route is the cyclocondensation of a 1,3-dicarbonyl compound with ethylhydrazine. nih.govmdpi.com To achieve substitution at the 4-position, the pyrazole ring can be functionalized post-synthesis, for example, through halogenation (e.g., iodination) followed by a palladium-catalyzed cross-coupling reaction (e.g., Suzuki or Negishi coupling). beilstein-journals.org

Pyrrolidine Ring Synthesis: Enantiomerically pure 2-substituted pyrrolidines are often synthesized from chiral precursors like L-proline or through asymmetric cyclization reactions. acs.orgacs.orgwhiterose.ac.uk Modern methods include transition-metal-catalyzed or organocatalyzed intramolecular cyclizations of acyclic amines. nih.govorganic-chemistry.org

Coupling: The final molecule could be assembled by coupling a functionalized pyrazole (e.g., a 4-halopyrazole) with a suitable pyrrolidine derivative (e.g., an organozinc or organoboron derivative of pyrrolidine).

Characterization: Once synthesized, the precise structure, purity, and stereochemistry of the compound must be unequivocally confirmed using a suite of analytical techniques.

Table 3: Standard Methodologies for Characterization

| Technique | Purpose |

|---|---|

| Nuclear Magnetic Resonance (NMR) | 1H and 13C NMR spectroscopy are used to determine the chemical structure, connectivity of atoms, and stereochemistry. mdpi.comwisdomlib.org |

| Mass Spectrometry (MS) | High-resolution mass spectrometry (HRMS) is employed to confirm the exact molecular weight and elemental composition. ijrpr.com |

| Infrared (IR) Spectroscopy | Used to identify the presence of specific functional groups within the molecule. mdpi.com |

| X-ray Crystallography | If a suitable single crystal can be grown, this technique provides the definitive three-dimensional structure and absolute stereochemistry of the molecule. ijrpr.com |

Biological Evaluation: Given the known pharmacological profiles of pyrazole and pyrrolidine derivatives, a new hybrid compound would typically be screened against a panel of biological targets to identify potential therapeutic applications. mdpi.comfrontiersin.orgresearchgate.net This screening process often includes:

Anticancer Assays: Evaluating the cytotoxicity of the compound against various human cancer cell lines (e.g., breast, colon, lung cancer).

Antimicrobial Assays: Testing for activity against a range of pathogenic bacteria and fungi.

Anti-inflammatory Assays: Assessing the inhibition of key inflammatory enzymes, such as cyclooxygenases (COX-1 and COX-2).

Enzyme Inhibition Assays: Screening against specific enzymes, such as kinases or proteases, which are common targets for pyrazole-based inhibitors.

The results from these evaluations would guide further optimization of the lead compound through the synthesis of analogues to establish a structure-activity relationship (SAR).

Structure

3D Structure

特性

IUPAC Name |

1-ethyl-4-pyrrolidin-2-ylpyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3/c1-2-12-7-8(6-11-12)9-4-3-5-10-9/h6-7,9-10H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTQQXOPQZPHQDW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C=N1)C2CCCN2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 1 Ethyl 4 Pyrrolidin 2 Yl 1h Pyrazole and Its Analogues

Historical and Current Approaches to Pyrazole (B372694) Ring Construction Relevant to 1-ethyl-4-(pyrrolidin-2-yl)-1H-pyrazole

The synthesis of the pyrazole ring has been a subject of extensive research for over a century. mdpi.com The classical and most prevalent method for constructing the pyrazole core is the Knorr synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. nih.govbeilstein-journals.org This foundational reaction has been adapted and refined over the years to improve yields, regioselectivity, and substrate scope.

Historically, the reaction of hydrazine with β-diketones or related 1,3-dielectrophiles has been the primary route to pyrazoles. mdpi.comnih.gov However, a significant challenge with unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines is the potential formation of regioisomeric products. nih.govbeilstein-journals.org Modern approaches have sought to overcome this limitation through various strategies, including the use of specific catalysts and the in situ generation of reactive intermediates. mdpi.comnih.gov

Current methodologies have expanded to include a variety of precursors and reaction conditions. For instance, α,β-unsaturated ketones and aldehydes can react with hydrazines to form pyrazolines, which are then oxidized to the corresponding pyrazoles. mdpi.comnih.gov This two-step process offers an alternative route to the pyrazole core. Additionally, multicomponent reactions (MCRs) have gained prominence, allowing for the efficient, one-pot synthesis of highly substituted pyrazoles from simple starting materials. nih.gov These MCRs often involve the in situ formation of the 1,3-dielectrophilic partner, which then undergoes cyclocondensation with a hydrazine. nih.gov

Furthermore, the development of transition-metal-catalyzed and photoredox reactions has opened new avenues for pyrazole synthesis, offering novel bond-forming strategies and milder reaction conditions. mdpi.com These advanced methods, along with the continuous evolution of classical approaches, provide a versatile toolbox for the synthesis of complex pyrazole derivatives like this compound.

Targeted Synthetic Routes for this compound Core

The synthesis of the specific this compound core requires strategies that can accommodate the pyrrolidine (B122466) substituent at the C4 position and the ethyl group at the N1 position. This can be achieved through several key synthetic approaches.

Cyclocondensation Reactions

Cyclocondensation remains a fundamental strategy for constructing the pyrazole ring. mdpi.comnih.gov The most direct application of this method involves the reaction of a suitably substituted 1,3-dicarbonyl compound with ethylhydrazine. mdpi.comnih.govnih.gov To obtain the desired 4-substituted pyrazole, the starting 1,3-dicarbonyl would need to incorporate the pyrrolidine moiety or a precursor to it.

For example, a β-ketoester bearing a protected pyrrolidin-2-yl group at the α-position could be reacted with ethylhydrazine. The regioselectivity of this reaction is a critical consideration, as two isomeric pyrazoles could potentially form. nih.gov The reaction conditions, including solvent and temperature, can often be optimized to favor the desired regioisomer. Microwave-assisted and solvent-free reaction conditions have also been explored to synthesize 3,5-disubstituted-1H-pyrazoles, which could be adapted for this synthesis. mdpi.com

| Reactant 1 | Reactant 2 | Key Features | Potential Outcome |

| α-(pyrrolidin-2-yl)-β-ketoester | Ethylhydrazine | Direct formation of the pyrazole ring. mdpi.comnih.gov | This compound-5-one |

| 1,3-diketone with pyrrolidine precursor | Ethylhydrazine | In situ formation of the pyrazole. mdpi.com | Substituted this compound |

| α,β-unsaturated carbonyl with pyrrolidine | Ethylhydrazine | Formation of a pyrazoline intermediate, followed by oxidation. mdpi.comnih.gov | This compound |

[3+2] Cycloaddition Strategies

[3+2] cycloaddition reactions offer a powerful and often highly regioselective alternative for pyrazole synthesis. mdpi.comnih.gov These reactions typically involve the addition of a 1,3-dipole to a dipolarophile. In the context of synthesizing the target compound, a nitrile imine, generated in situ from a hydrazonoyl halide, could react with an alkyne or alkene bearing a pyrrolidine substituent. mdpi.com

Another approach within this category is the reaction of diazo compounds with alkynes. mdpi.com For instance, a diazo compound could be reacted with an alkyne substituted with a pyrrolidine ring to construct the pyrazole core. The use of catalysts, such as copper or silver, can promote these cycloadditions under mild conditions with good control over regioselectivity. organic-chemistry.org A base-mediated [3+2] cycloaddition using 2-alkynyl-1,3-dithianes and sydnones has been reported as an efficient method for constructing pyrazoles with excellent regioselectivity. nih.gov

| Dipole | Dipolarophile | Catalyst/Conditions | Key Advantage |

| Nitrile imine | Pyrrolidinyl-alkyne/alkene | Base-mediated | High regioselectivity. mdpi.com |

| Diazo compound | Pyrrolidinyl-alkyne | Copper or Silver catalyst | Mild conditions. organic-chemistry.org |

| Sydnone | 2-Alkynyl-1,3-dithiane | Base-mediated | Excellent regioselectivity and functional group tolerance. nih.gov |

Functionalization of Pre-formed Pyrazole Rings

An alternative to building the pyrazole ring with the substituents already in place is to functionalize a pre-formed pyrazole ring. chim.it This approach would start with a simpler pyrazole, such as 1-ethyl-1H-pyrazole, and introduce the pyrrolidine moiety at the C4 position. This often involves electrophilic substitution reactions. mdpi.com

For this strategy to be effective, the C4 position of the pyrazole ring must be activated for substitution. Halogenation of the pyrazole at the C4 position, followed by a cross-coupling reaction, is a common and effective method. For example, 4-bromo-1-ethyl-1H-pyrazole could be coupled with a suitable pyrrolidine-containing organometallic reagent. Transition-metal-catalyzed C-H functionalization reactions are also emerging as powerful tools for directly introducing substituents onto the pyrazole ring without the need for pre-functionalization. rsc.org

Synthesis of Pyrrolidine-Containing Pyrazole Precursors and Intermediates

The successful synthesis of this compound is highly dependent on the availability of key precursors and intermediates that contain the pyrrolidine moiety. mdpi.com The pyrrolidine ring itself is a five-membered saturated nitrogen-containing heterocycle, and its derivatives are often synthesized from readily available starting materials like proline. mdpi.comresearchgate.net

One common approach is the reduction of proline or its derivatives to afford (S)-pyrrolidin-2-ylmethanol. researchgate.net This can then be further modified to introduce the necessary functionality for incorporation into the pyrazole synthesis. For instance, the hydroxyl group can be converted into a good leaving group for subsequent substitution reactions or transformed into other functional groups.

The synthesis of chalcones containing a pyrrolidine moiety has been reported, which can then be cyclized with hydrazine to form pyrazolines. researchgate.net Specifically, 4-(pyrrolidin-1-yl)benzaldehyde can be condensed with acetophenones to yield chalcones, which upon reaction with hydrazine hydrate, produce pyrazolines. researchgate.net While this example illustrates the formation of a pyrazoline with a pyrrolidin-1-yl substituent, similar strategies could be adapted to create precursors for this compound.

A reported synthesis of 4-substituted pyrazole-3,5-diamines utilized a Suzuki-Miyaura cross-coupling reaction of 4-bromo-3,5-dinitro-1H-pyrazole with various boronic acids, followed by reduction of the nitro groups. rsc.org This highlights a pathway where a functionalized pyrrolidine boronic acid or a precursor could be coupled to a pre-formed pyrazole ring.

Advanced Coupling Reactions and Catalytic Methods in the Synthesis of this compound Derivatives

Modern organic synthesis relies heavily on advanced coupling reactions and catalytic methods to construct complex molecules with high efficiency and selectivity. The synthesis of this compound and its derivatives is no exception.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions, are invaluable for forming carbon-carbon bonds. chim.it As mentioned previously, a key strategy for synthesizing the target compound involves the coupling of a 4-halo-1-ethyl-1H-pyrazole with a pyrrolidine-containing organometallic reagent. The Suzuki-Miyaura coupling, in particular, is widely used for its functional group tolerance and has been successfully applied to the synthesis of 4-substituted pyrazoles. rsc.org

Copper-catalyzed reactions have also emerged as powerful tools in pyrazole synthesis. nih.gov For instance, copper-catalyzed multicomponent reactions can be used to assemble the pyrazole ring from simple starting materials in a single step. nih.gov Copper catalysis is also employed in [3+2] cycloaddition reactions to afford pyrazoles. organic-chemistry.org

Furthermore, direct C-H functionalization catalyzed by transition metals offers a more atom-economical approach to modifying the pyrazole core. rsc.org This strategy avoids the need for pre-halogenating the pyrazole ring, directly coupling a C-H bond with a suitable partner. Research in this area is rapidly advancing, providing new and efficient routes to functionalized pyrazoles.

| Coupling Reaction | Catalyst | Reactants | Key Advantage |

| Suzuki-Miyaura | Palladium | 4-Halo-1-ethyl-1H-pyrazole + Pyrrolidinylboronic acid | High functional group tolerance. rsc.org |

| Heck | Palladium | 4-Halo-1-ethyl-1H-pyrazole + Pyrrolidinyl-alkene | Forms C-C double bond. |

| Sonogashira | Palladium/Copper | 4-Halo-1-ethyl-1H-pyrazole + Pyrrolidinyl-alkyne | Forms C-C triple bond. |

| C-H Functionalization | Various Transition Metals | 1-ethyl-1H-pyrazole + Pyrrolidine source | Atom-economical. rsc.org |

Synthetic Methodologies for this compound: A Review of Current Scientific Literature

A comprehensive search of scientific databases and chemical literature has revealed no published synthetic methodologies for the specific chemical compound this compound. Consequently, an article detailing its synthesis, including green chemistry approaches, cannot be generated at this time.

While the field of synthetic chemistry has seen significant advancements in the creation of diverse pyrazole derivatives, and there is a growing body of research on sustainable and environmentally friendly synthetic routes for this class of compounds, the specific molecule of interest, this compound, does not appear in currently accessible scientific and patent literature.

This indicates that the synthesis of this particular compound has not been publicly reported, or it may be a novel chemical entity that has not yet been described. Therefore, a detailed discussion of its synthetic methodologies, including specific reagents, reaction conditions, and potential green chemistry adaptations, would be entirely speculative and not based on established scientific findings.

General Green Chemistry Approaches for Pyrazole Derivatives

For context, the broader class of pyrazole derivatives has been the subject of extensive research into green and sustainable synthetic methods. These approaches aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous substances, and employing energy-efficient techniques. Key strategies in the green synthesis of pyrazoles include:

Microwave-Assisted Synthesis: The use of microwave irradiation can significantly accelerate reaction times, often leading to higher yields and cleaner reactions compared to conventional heating methods. eurekaselect.comdergipark.org.trnih.govnih.gov This technique has been successfully applied to the synthesis of a variety of pyrazole-containing scaffolds. eurekaselect.comdergipark.org.tr

Ultrasound-Assisted Synthesis: Sonication, or the use of ultrasound, provides an alternative energy source that can promote reactions at lower temperatures and shorter durations. researchgate.netnih.govnih.govresearchgate.net This method is recognized as an environmentally friendly way to synthesize various heterocyclic compounds, including pyrazolines and pyrazoles. nih.gov

Green Catalysts: The development and use of environmentally benign catalysts are central to green chemistry. For pyrazole synthesis, this includes the use of simple, non-toxic catalysts like ammonium (B1175870) chloride or the application of reusable nanocatalysts. jetir.org Chitosan, a biodegradable polymer, has also been employed as a green basic catalyst in some pyrazole syntheses. scirp.org

Eco-Friendly Solvents: Traditional organic solvents are often volatile, flammable, and toxic. Green chemistry encourages the use of safer alternatives such as water, ethanol (B145695), or ionic liquids. scirp.orgmdpi.com Catalyst-free reactions in water are particularly noteworthy for their minimal environmental footprint. mdpi.com

Multicomponent Reactions (MCRs): MCRs are highly efficient processes where three or more reactants combine in a single step to form a complex product. This approach is inherently atom-economical and reduces the number of synthetic steps and purification stages, thereby minimizing waste. scirp.org

While these green methodologies are prevalent in the synthesis of many pyrazole derivatives, their direct applicability and efficacy for the specific synthesis of this compound remain unconfirmed without experimental data. The successful synthesis of any new compound requires careful optimization of reaction conditions, and the hypothetical application of these general methods to the target molecule would not constitute a scientifically rigorous report.

Should the synthesis of this compound be reported in future scientific literature, a detailed analysis of its synthetic methodologies and the potential for green chemistry applications will become possible.

Advanced Structural Elucidation and Conformational Analysis of 1 Ethyl 4 Pyrrolidin 2 Yl 1h Pyrazole

Spectroscopic Techniques for Detailed Structural Assignment.nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Tautomeric Analysis.jst.go.jpfu-berlin.denih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise structure and stereochemistry of 1-ethyl-4-(pyrrolidin-2-yl)-1H-pyrazole. Analysis of both ¹H and ¹³C NMR spectra allows for the assignment of each proton and carbon atom in the molecule.

Due to the presence of the 1-ethyl group, tautomerism in the pyrazole (B372694) ring is not possible, simplifying the NMR spectra. The ethyl group will exhibit a characteristic triplet for the methyl protons and a quartet for the methylene (B1212753) protons. The pyrazole ring protons will appear as distinct singlets. The pyrrolidine (B122466) ring, being a chiral center at the 2-position, will show more complex splitting patterns for its diastereotopic protons. Advanced NMR techniques, such as COSY and HSQC, can be employed to definitively assign the correlations between protons and carbons.

The stereochemistry at the chiral center of the pyrrolidine ring can be investigated using Nuclear Overhauser Effect (NOE) experiments, which can provide information about the spatial proximity of different protons.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| Pyrazole H-3 | 7.5 - 7.8 | s |

| Pyrazole H-5 | 7.3 - 7.6 | s |

| Pyrrolidine H-2 | 3.5 - 3.9 | m |

| Pyrrolidine CH₂ | 1.8 - 2.2 | m |

| Pyrrolidine NH | 1.5 - 2.5 | br s |

| Ethyl CH₂ | 4.0 - 4.3 | q |

| Ethyl CH₃ | 1.3 - 1.6 | t |

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbons | Predicted Chemical Shift (ppm) |

| Pyrazole C-3 | 135 - 140 |

| Pyrazole C-4 | 115 - 120 |

| Pyrazole C-5 | 125 - 130 |

| Pyrrolidine C-2 | 55 - 60 |

| Pyrrolidine C-3 | 30 - 35 |

| Pyrrolidine C-4 | 25 - 30 |

| Pyrrolidine C-5 | 45 - 50 |

| Ethyl CH₂ | 40 - 45 |

| Ethyl CH₃ | 14 - 18 |

Infrared (IR) Spectroscopy for Functional Group Identification.nih.govresearchgate.net

Infrared (IR) spectroscopy is utilized to identify the characteristic functional groups present in this compound. The spectrum will exhibit distinct absorption bands corresponding to the vibrations of specific bonds within the molecule.

Key expected vibrational frequencies include C-H stretching from the aromatic pyrazole ring and the aliphatic ethyl and pyrrolidine groups, C=C and C=N stretching from the pyrazole ring, and N-H stretching from the secondary amine in the pyrrolidine ring. The absence of certain bands can also be informative, for instance, the lack of a strong O-H band confirms the absence of hydroxyl groups.

Interactive Data Table: Expected IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H (Pyrrolidine) | 3300 - 3500 | Medium |

| C-H (Aromatic) | 3000 - 3100 | Medium |

| C-H (Aliphatic) | 2850 - 2960 | Strong |

| C=N (Pyrazole) | 1580 - 1650 | Medium |

| C=C (Pyrazole) | 1450 - 1550 | Medium |

| C-N Stretch | 1180 - 1360 | Medium |

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis.asianpubs.orgniscpr.res.inresearchgate.net

Mass spectrometry (MS) is employed to determine the molecular weight and confirm the molecular formula of this compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the unambiguous determination of the elemental composition.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. The molecular ion peak (M⁺) is expected to be observed. Common fragmentation pathways would likely involve the loss of the ethyl group, cleavage of the pyrrolidine ring, and fragmentation of the pyrazole ring. Analysis of these fragment ions helps to piece together the structure of the molecule.

Interactive Data Table: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Possible Fragment |

| 165 | [M]⁺ |

| 136 | [M - C₂H₅]⁺ |

| 95 | [M - C₄H₈N]⁺ (loss of pyrrolidine ring) |

| 70 | [C₄H₈N]⁺ (pyrrolidine fragment) |

X-ray Crystallography for Solid-State Structure Determination and Intermolecular Interactions.imedpub.comacs.orgcardiff.ac.ukbg.ac.rsnih.gov

Single-crystal X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state. For this compound, this technique would allow for the precise determination of bond lengths, bond angles, and torsion angles. bg.ac.rsnih.gov

The crystal packing would reveal the nature and extent of intermolecular interactions, such as hydrogen bonding involving the N-H group of the pyrrolidine ring and potential weak C-H···N or C-H···π interactions. imedpub.comacs.orgcardiff.ac.uk These interactions play a crucial role in the supramolecular assembly and the physical properties of the compound. The solid-state conformation of the molecule, including the relative orientation of the pyrazole and pyrrolidine rings, would also be elucidated.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Absolute Configuration Assignment.acs.orgnih.govmdpi.com

Given the chiral nature of this compound due to the stereocenter at the 2-position of the pyrrolidine ring, chiroptical techniques such as Electronic Circular Dichroism (ECD) are invaluable for determining its absolute configuration. acs.org ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule.

Conformational Dynamics and Energetics Studies.nih.gov

The flexibility of the ethyl group and the pyrrolidine ring in this compound gives rise to multiple possible conformations. Computational chemistry methods, such as Density Functional Theory (DFT), can be used to investigate the conformational landscape of the molecule.

These studies can identify the most stable conformers and the energy barriers for rotation around single bonds, such as the C-C bond connecting the two rings and the C-N bond of the ethyl group. The pyrrolidine ring itself can adopt different puckered conformations (envelope or twist forms), and computational analysis can determine the relative energies of these forms. nih.gov Understanding the conformational dynamics is crucial as the biological activity and spectroscopic properties of a molecule are often dependent on its preferred conformation(s) in solution.

Theoretical and Computational Chemistry Studies on 1 Ethyl 4 Pyrrolidin 2 Yl 1h Pyrazole

Quantum Chemical Calculations (DFT, ab initio) for Electronic Structure and Stability

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in exploring the electronic structure and stability of pyrazole-based compounds. researchgate.netnih.gov These methods provide a theoretical framework for understanding molecular geometry, orbital energies, and charge distribution.

Geometry optimization is a computational process to find the lowest energy arrangement of atoms in a molecule, its most stable three-dimensional shape. nih.govnih.gov For 1-ethyl-4-(pyrrolidin-2-yl)-1H-pyrazole, this involves calculating the bond lengths, bond angles, and dihedral angles that result in the minimum energy conformation. Studies on related pyrazole (B372694) derivatives using DFT methods, such as B3LYP with a 6-311G(d,p) basis set, are used to inspect structural and chemical reactivity aspects. bhu.ac.in The resulting optimized structure represents a true minimum on the potential energy surface, confirmed by the absence of imaginary vibrational frequencies. researchgate.net

In a representative analysis of a substituted pyrazole, the planarity of the pyrazole ring is a key feature, though substituents can cause minor deviations. nih.gov The ethyl group on the pyrazole nitrogen and the pyrrolidine (B122466) ring at the C4 position will have specific orientations to minimize steric hindrance. The energetic analysis provides the total electronic energy of the optimized structure, a measure of its thermodynamic stability.

Table 1: Representative Optimized Geometric Parameters for a Substituted Pyrazole Ring (Illustrative)

| Parameter | Bond Length (Å) | Bond Angle (°) |

| N1-N2 | 1.35 | |

| N2-C3 | 1.33 | |

| C3-C4 | 1.42 | |

| C4-C5 | 1.38 | |

| C5-N1 | 1.36 | |

| N1-N2-C3 | 111.5 | |

| N2-C3-C4 | 105.0 | |

| C3-C4-C5 | 106.5 | |

| C4-C5-N1 | 104.0 | |

| C5-N1-N2 | 113.0 |

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. youtube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comnumberanalytics.com The HOMO acts as an electron donor, representing the nucleophilic nature of a molecule, while the LUMO acts as an electron acceptor, indicating its electrophilic nature. youtube.com

The energy gap between the HOMO and LUMO is a significant parameter that indicates the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller energy gap suggests higher reactivity and lower stability, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net For pyrazole derivatives, FMO analysis reveals how substituents affect the electronic distribution and reactivity. researchgate.net In this compound, the electron-donating nature of the alkyl groups (ethyl and pyrrolidinyl) would be expected to raise the energy of the HOMO, influencing its reactivity.

Table 2: Illustrative Frontier Molecular Orbital Data for a Pyrazole Derivative

| Parameter | Energy (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap (ΔE) | 5.3 |

Note: This data is illustrative. The actual values for this compound would require specific DFT calculations.

Molecular Electrostatic Potential (MESP) maps provide a visual representation of the charge distribution within a molecule. libretexts.orgresearchgate.net These maps illustrate the electrostatic potential on the surface of the molecule, indicating regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). libretexts.org In an MESP map, red typically signifies regions of high electron density (negative potential), often associated with lone pairs on heteroatoms like nitrogen and oxygen, while blue indicates regions of low electron density (positive potential), usually around hydrogen atoms. researchgate.netresearchgate.net

For this compound, the MESP map would show negative potential around the nitrogen atoms of both the pyrazole and pyrrolidine rings, highlighting them as sites for electrophilic attack or hydrogen bond acceptance. bhu.ac.in Conversely, positive potential would be concentrated on the hydrogen atoms attached to the carbon framework. bhu.ac.in These maps are invaluable for predicting intermolecular interactions. libretexts.org

Tautomerism and Proton Transfer Studies in Pyrazole-Pyrrolidine Systems

Proton transfer between the pyrazole and pyrrolidine rings is a possibility that could be explored computationally. The nitrogen atom of the pyrrolidine ring is basic and could potentially accept a proton. nih.gov Spectroscopic and computational studies on related systems investigate the proton transfer (PT) complex formation between amines like pyrrolidine and acidic compounds. researchgate.net Such studies are crucial as the predominant tautomeric or protonation state of a molecule can significantly influence its chemical reactivity and biological activity. researchgate.netnih.gov

Molecular Dynamics Simulations for Conformational Sampling and Solvent Effects

While quantum chemical calculations often focus on a single, stable structure in the gas phase, molecules in solution are dynamic and exist as an ensemble of different conformations. nih.gov Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.com

For this compound, MD simulations can:

Perform Conformational Sampling: Explore the full range of accessible conformations by simulating the molecule's movements. This is critical for understanding its flexibility, particularly the rotation around the bond connecting the pyrazole and pyrrolidine rings and the "pseudorotation" or puckering of the five-membered pyrrolidine ring. nih.gov

Analyze Solvent Effects: By including solvent molecules (e.g., water) in the simulation box, MD can reveal how the solvent influences the molecule's preferred conformation and dynamics. The presence of a solvent can stabilize certain conformations through interactions like hydrogen bonding.

Studies on other pyrazole-containing compounds have used MD simulations to explore binding stability with biological targets, showing how the molecule's conformation adapts within a binding site. researchgate.netnih.govnih.gov

Molecular Docking and Ligand-Target Interaction Prediction in Research Models

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.govresearchgate.net This method is fundamental in drug discovery for screening potential drug candidates and understanding their mechanism of action. nih.gov

The this compound scaffold, containing both pyrazole and pyrrolidine motifs, is of interest in medicinal chemistry. nih.govnih.govmdpi.com Docking studies on similar pyrazole derivatives have been performed to evaluate their potential as inhibitors for various targets, such as kinases and carbonic anhydrases. nih.govnih.gov These studies calculate a docking score, which estimates the binding affinity, and visualize the specific interactions, such as:

Hydrogen Bonds: Interactions between the nitrogen atoms of the pyrazole or pyrrolidine rings and amino acid residues in the protein's active site. researchgate.net

Hydrophobic Interactions: Interactions involving the ethyl group and the carbon skeletons of the rings.

π-π Stacking: Potential interactions involving the aromatic pyrazole ring.

MD simulations are often used after docking to assess the stability of the predicted ligand-protein complex over time. nih.govnih.gov While specific docking studies for this compound were not found, the general approach is well-established for pyrazole-containing compounds, providing a clear path for future in silico research. researchgate.netsemanticscholar.org

Quantitative Structure-Activity Relationship (QSAR) Modeling and Descriptor Calculation in Research Models.nih.gov

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. ej-chem.orgacs.org For a novel compound like this compound, a hypothetical QSAR study would be instrumental in predicting its potential biological activities and guiding the synthesis of more potent analogs. Such a study involves calculating various molecular descriptors and correlating them with a known biological activity, such as enzyme inhibition or antimicrobial efficacy, of a training set of structurally similar compounds. acs.orgnih.gov

The process begins with the construction of a dataset of pyrazole derivatives with known biological activities. ej-chem.org The three-dimensional structures of these molecules, including this compound, would be optimized using computational chemistry methods like Density Functional Theory (DFT) to obtain their most stable conformations. researchgate.netnih.gov Subsequently, a wide array of molecular descriptors would be calculated. These descriptors quantify different aspects of the molecular structure and are broadly categorized as 1D, 2D, 3D, and 4D descriptors.

Calculated Molecular Descriptors for a Hypothetical QSAR Study

For a compound series including this compound, a variety of descriptors would be calculated to build a robust QSAR model. These descriptors can be categorized as follows:

Topological (2D) Descriptors: These are derived from the 2D representation of the molecule and include connectivity indices, shape indices, and counts of different atom types and functional groups. nih.gov

Geometrical (3D) Descriptors: These descriptors are calculated from the 3D coordinates of the atoms and include molecular volume, surface area, and principal moments of inertia. frontiersin.org

Electronic Descriptors: These quantify the electronic properties of the molecule, such as dipole moment, partial charges on atoms, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). researchgate.net

Physicochemical Descriptors: These include properties like molar refractivity (CMR), logarithm of the partition coefficient (logP), and polarizability, which are crucial for understanding a molecule's pharmacokinetic profile. researchgate.net

A hypothetical set of calculated descriptors for this compound in a research model is presented below.

| Descriptor Category | Descriptor Name | Hypothetical Calculated Value | Significance in QSAR Models |

| Topological | Wiener Index | 458 | Relates to molecular branching and compactness. |

| Kier Flexibility Index | 2.85 | Describes molecular shape and flexibility. | |

| Geometrical | Molecular Surface Area | 210.5 Ų | Influences solubility and transport properties. |

| Molecular Volume | 195.3 ų | Relates to steric interactions with a receptor. | |

| Electronic | Dipole Moment | 3.2 D | Important for polar interactions. |

| HOMO Energy | -6.8 eV | Related to the molecule's ability to donate electrons. | |

| LUMO Energy | -1.2 eV | Related to the molecule's ability to accept electrons. | |

| Physicochemical | LogP | 1.75 | Indicates lipophilicity and membrane permeability. |

| Molar Refractivity | 55.4 cm³/mol | Relates to molecular volume and polarizability. |

QSAR Model Development and Interpretation

Once the descriptors are calculated for a series of pyrazole derivatives, a QSAR model can be developed using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS). acs.orgnih.gov An example of a hypothetical MLR equation for a specific biological activity could be:

pIC₅₀ = 0.85 * (LogP) - 0.15 * (Molecular Surface Area) + 1.2 * (Dipole Moment) + 2.5

In this hypothetical model, a positive coefficient for LogP and Dipole Moment suggests that higher lipophilicity and polarity are beneficial for the biological activity . Conversely, the negative coefficient for Molecular Surface Area indicates that a smaller surface area might be preferred, possibly to fit into a constrained binding pocket of a biological target.

The predictive power of the QSAR model is assessed through internal and external validation techniques. researchgate.net A statistically robust and validated QSAR model can then be used to predict the biological activity of new, untested compounds like this compound and to guide the design of more effective derivatives. For instance, based on the hypothetical equation above, modifications to the structure that increase LogP and dipole moment while minimizing the surface area would be prioritized for synthesis and further testing.

Research on other pyrazole derivatives has shown that descriptors related to the adjacency distance matrix and electronic properties often play a significant role in their activity as enzyme inhibitors. acs.org Therefore, a thorough QSAR study of this compound and its analogs would likely focus on these types of descriptors to elucidate the key structural features governing their biological function.

Structure Activity Relationship Sar Investigations of 1 Ethyl 4 Pyrrolidin 2 Yl 1h Pyrazole Derivatives in Research Models

Design Principles for Modifying the 1-ethyl-4-(pyrrolidin-2-yl)-1H-pyrazole Scaffold

The this compound scaffold presents three primary regions for chemical modification: the pyrazole (B372694) ring, the pyrrolidine (B122466) moiety, and the ethyl linker. Each of these can be altered to probe interactions with biological targets and optimize desired activities.

The pyrazole ring is a versatile scaffold in medicinal chemistry, and its substitution pattern significantly impacts its biological profile. mdpi.commdpi.com Electrophilic substitution on the pyrazole ring typically occurs at the C4 position, while nucleophilic attacks are more common at the C3 and C5 positions. mdpi.comnih.gov The nature of the substituent at the N1 position, in this case, an ethyl group, is critical in defining the molecule's interaction with target proteins. The N1-substituent can influence the orientation of the entire molecule within a binding pocket.

Research on various pyrazole-containing compounds has demonstrated that the electronic properties of substituents can modulate the pKa of the pyrazole ring, affecting its ability to act as a hydrogen bond donor or acceptor. mdpi.com For instance, introducing electron-withdrawing groups can enhance the acidity of the pyrazole N-H (in unsubstituted pyrazoles), while electron-donating groups can increase its basicity. In the case of this compound, where the N1 position is already alkylated, further substitution on the pyrazole ring's carbon atoms (C3 and C5) can still significantly alter the compound's properties.

Table 1: General Substituent Effects on the Pyrazole Ring

| Position of Substitution | Type of Substituent | Potential Impact on Activity |

|---|---|---|

| C3 | Small alkyl groups (e.g., methyl) | Can enhance potency and selectivity by occupying small hydrophobic pockets. nih.gov |

| C3 | Aromatic rings | May introduce additional π-π stacking interactions with the target protein. |

| C5 | Halogens (e.g., Cl, F) | Can modulate electronic properties and metabolic stability. |

This table illustrates general trends observed in pyrazole derivatives and may not be directly representative of the this compound scaffold.

The pyrrolidine ring, a saturated five-membered nitrogen heterocycle, is a common feature in many biologically active compounds. nih.gov Its non-planar, puckered conformation allows for the precise spatial orientation of substituents, which can be critical for target engagement. nih.gov The stereochemistry at the C2 position of the pyrrolidine ring in this compound is a key determinant of its biological activity.

Modifications to the pyrrolidine ring can include:

Substitution on the nitrogen atom: The secondary amine of the pyrrolidine can be functionalized with various groups to alter polarity, basicity, and potential interactions with the target.

Ring alteration: While moving away from the core scaffold, replacing the pyrrolidine with other cyclic amines (e.g., piperidine, azetidine) could be explored to understand the impact of ring size on activity.

Table 2: Potential Modifications of the Pyrrolidine Moiety

| Modification | Rationale |

|---|---|

| N-alkylation/N-acylation | To modulate basicity and introduce new functional groups for interaction. |

| C3 or C4 hydroxylation | To introduce hydrogen bonding capabilities. |

| C3 or C4 fluorination | To alter ring pucker and electronic properties. nih.gov |

This table outlines potential modifications based on general principles of medicinal chemistry for pyrrolidine-containing compounds.

The ethyl group at the N1 position of the pyrazole ring serves as a linker and its length and flexibility can be critical for optimal positioning of the pyrrolidine moiety relative to the pyrazole core. While the parent compound specifies an ethyl group, SAR studies would likely involve varying the nature of this linker.

Possible modifications include:

Altering chain length: Shortening the chain to a methyl group or lengthening it to a propyl or butyl chain would systematically probe the optimal distance between the two heterocyclic rings for target binding.

Introducing rigidity: Incorporating unsaturation (e.g., a vinyl or ethynyl (B1212043) group) or cyclopropyl (B3062369) elements could restrict conformational flexibility, which can sometimes lead to an increase in potency if the locked conformation is the bioactive one.

Introducing heteroatoms: Replacing a methylene (B1212753) unit with an oxygen (ether linkage) or nitrogen (amine linkage) could introduce new hydrogen bonding opportunities and alter the physicochemical properties of the molecule.

Evaluation of Derivatives in In Vitro Biological Assays for Mechanistic Research

To understand the biological effects of this compound derivatives, a range of in vitro assays are employed. These assays are essential for determining the mechanism of action and for guiding further structural modifications.

Pyrazole scaffolds are present in numerous enzyme inhibitors. mdpi.com For instance, they are known to be effective inhibitors of protein kinases, which play a central role in cellular signaling and are often dysregulated in diseases like cancer. nih.gov The pyrazole ring can act as a bioisostere for other aromatic systems and can form key hydrogen bonds with the hinge region of the kinase ATP-binding site. nih.gov

Derivatives of this compound would likely be screened against a panel of kinases to determine their inhibitory profile. The pyrrolidine moiety could be designed to interact with the solvent-exposed region of the kinase, potentially conferring selectivity.

Hydrolases, such as cyclooxygenases (COX), are another class of enzymes often targeted by pyrazole-containing drugs. researchgate.net While the specific inhibitory potential of the this compound scaffold against these enzymes is not documented, its structural features merit investigation in relevant assays.

Table 3: Examples of Pyrazole Derivatives as Enzyme Inhibitors

| Enzyme Target | Pyrazole Derivative Class | Observed Activity |

|---|---|---|

| Cyclin-Dependent Kinase 2 (CDK2) | N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amines | Potent inhibition at nanomolar concentrations. nih.gov |

| Aurora A Kinase | 2,5-disubstituted-1,3,4-thiadiazoles with a pyrazole moiety | Minimum binding energy of -8.57 kJ/mol in docking studies. nih.gov |

| Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) | 2,5-disubstituted-1,3,4-thiadiazoles with a pyrazole moiety | Minimum binding energy of -10.09 kJ/mol in docking studies. nih.gov |

This table provides examples from the broader class of pyrazole derivatives to illustrate potential enzyme targets.

In addition to enzyme inhibition, pyrazole derivatives have been shown to interact with various receptors. G-protein-coupled receptors (GPCRs) are a major class of drug targets, and pyrazole-containing compounds have been developed as ligands for several GPCRs. The specific substitution pattern on the pyrazole and any attached moieties, such as the pyrrolidine ring, would determine the receptor subtype selectivity.

Ion channels represent another important class of targets. The ability of the pyrazole and pyrrolidine nitrogens to engage in hydrogen bonding and ionic interactions makes this scaffold a candidate for modulating ion channel activity.

A comprehensive understanding of the SAR of this scaffold would necessitate screening against a broad panel of receptors to identify potential on-target and off-target activities.

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine |

| 2-(4-chlorophenyl)-5-(3-(4-chlorophenyl)-5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-thiadiazole |

No Publicly Available Research Data Found for this compound

Following a comprehensive review of scientific literature and research databases, no specific information is publicly available for the chemical compound This compound . Consequently, the generation of an article detailing its structure-activity relationships, as per the requested outline, cannot be fulfilled at this time.

The inquiry requested detailed content for the following sections:

Deconvolution of Key Structural Determinants for Activity and Selectivity in Research Models:This section would require studies analyzing how the specific structural features of the molecule contribute to its biological activity and selectivity.

Extensive searches for "this compound" and its potential derivatives yielded no specific studies, data tables, or detailed research findings. While the broader classes of pyrazole and pyrrolidine derivatives are widely studied for various pharmacological activities, information on this particular combination of an ethyl-pyrazole and a 2-substituted pyrrolidine is absent from the accessible scientific domain.

Without foundational research on this specific molecule, it is impossible to provide a scientifically accurate and informative article that adheres to the strict constraints of the request. The creation of content for the specified sections would require speculation, which would violate the principles of scientific accuracy.

Therefore, the requested article focusing solely on the chemical compound this compound cannot be generated.

Mechanistic Investigations of 1 Ethyl 4 Pyrrolidin 2 Yl 1h Pyrazole Interactions at the Molecular and Cellular Level in Vitro and in Silico

Identification of Molecular Targets and Pathways in Model Systems.nih.govglobalresearchonline.net

To identify the molecular targets of 1-ethyl-4-(pyrrolidin-2-yl)-1H-pyrazole, a variety of screening approaches in model systems would be required. Initial studies could involve broad-based phenotypic screening to observe the compound's effects on different cell lines. Techniques such as affinity chromatography, where the compound is immobilized and used to "pull down" interacting proteins from cell lysates, could directly identify binding partners.

Furthermore, computational approaches, such as inverse docking, could be employed to screen the compound against a library of known protein structures to predict potential binding targets. Once initial hits are identified, further validation using techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) would be necessary to confirm direct binding.

Biochemical Characterization of Compound-Target Binding.nih.govglobalresearchonline.net

Following the identification of a molecular target, detailed biochemical assays are essential to characterize the binding interaction. These studies aim to determine the affinity and kinetics of the binding. Techniques such as surface plasmon resonance (SPR) can provide real-time data on the association and dissociation rates of the compound with its target protein, from which the equilibrium dissociation constant (KD) can be calculated. A lower KD value indicates a higher binding affinity.

Isothermal titration calorimetry (ITC) is another powerful technique that not only measures the binding affinity but also provides thermodynamic parameters of the interaction, such as the change in enthalpy (ΔH) and entropy (ΔS). This information can offer insights into the forces driving the binding event.

Hypothetical Binding Affinity Data for this compound with a Putative Target

Interactive Table

| Analytical Method | Target Protein | KD (nM) | Kon (M-1s-1) | Koff (s-1) |

| Surface Plasmon Resonance (SPR) | Kinase X | 150 | 1.2 x 105 | 1.8 x 10-2 |

| Isothermal Titration Calorimetry (ITC) | Kinase X | 180 | - | - |

| Fluorescence Polarization (FP) | Bromodomain Y | >10000 | - | - |

Note: The data in this table is purely hypothetical and for illustrative purposes only, as no experimental data for this compound is currently available.

Cellular Uptake and Localization Studies in Research Cell Lines.

Understanding whether and how this compound enters cells is crucial for interpreting its biological activity. Cellular uptake can be assessed using various methods. One common approach involves synthesizing a fluorescently labeled version of the compound and visualizing its accumulation and distribution within cells using confocal microscopy.

To quantify uptake, techniques such as high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS) can be used to measure the intracellular concentration of the compound over time. These studies can also help determine the mechanism of uptake, whether it is passive diffusion or requires active transport. Subcellular fractionation followed by analysis of the compound's concentration in different organelles (e.g., nucleus, mitochondria, cytoplasm) can reveal its specific localization within the cell.

Modulation of Intracellular Signaling Cascades (e.g., protein expression, phosphorylation events) in Research Cell Lines.semanticscholar.org

Once a compound enters a cell and binds to its target, it can modulate various intracellular signaling cascades. The effects of this compound on these pathways would need to be investigated. For instance, if the compound targets a specific kinase, its effect on the phosphorylation of downstream substrate proteins can be assessed using Western blotting with phospho-specific antibodies.

Broader, unbiased approaches like phosphoproteomics can provide a more comprehensive view of the compound's impact on cellular phosphorylation events. Similarly, changes in protein expression resulting from the compound's activity can be analyzed by proteomics or Western blotting. For example, if the compound inhibits a pathway that regulates the expression of a particular transcription factor, the levels of that factor and its target genes could be measured.

In Vitro Enzymatic Assays for Kinetic and Inhibition Mechanism Studies.mdpi.comnih.gov

If the identified molecular target of this compound is an enzyme, in vitro enzymatic assays are essential to characterize its inhibitory activity. These assays measure the rate of the enzymatic reaction in the presence of varying concentrations of the compound. From this data, the half-maximal inhibitory concentration (IC50) can be determined, which represents the concentration of the compound required to inhibit the enzyme's activity by 50%.

Further kinetic studies can elucidate the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed). This involves measuring the enzyme's reaction rates at different substrate concentrations in the presence of the inhibitor. The data is then plotted using methods like the Lineweaver-Burk plot to determine how the inhibitor affects the enzyme's kinetic parameters, such as the Michaelis constant (Km) and the maximum reaction velocity (Vmax).

Hypothetical Enzymatic Inhibition Data for this compound

Interactive Table

| Target Enzyme | Assay Type | IC50 (µM) | Inhibition Type |

| Kinase X | Radiometric | 0.5 | ATP-competitive |

| Protease Z | FRET-based | 2.1 | Non-competitive |

Note: The data in this table is purely hypothetical and for illustrative purposes only, as no experimental data for this compound is currently available.

Advanced Analytical Methodologies for Research on 1 Ethyl 4 Pyrrolidin 2 Yl 1h Pyrazole

Chromatographic Techniques for Purity Assessment and Isolation of Derivativesnih.gov

Chromatographic methods are fundamental for the separation, identification, and quantification of "1-ethyl-4-(pyrrolidin-2-yl)-1H-pyrazole" and its related substances. The choice between liquid and gas chromatography is primarily dictated by the volatility and thermal stability of the analyte.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like pyrazole (B372694) derivatives. ijcpa.in Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this purpose, utilizing a nonpolar stationary phase and a polar mobile phase. ijcpa.in The separation is based on the differential partitioning of the analytes between the two phases.

For the purity assessment of "this compound," a typical RP-HPLC method would involve a C18 column and a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formate) and an organic modifier (e.g., acetonitrile (B52724) or methanol). mdpi.com Detection is commonly achieved using a photodiode array (PDA) detector or a UV-Vis detector set at a wavelength where the pyrazole chromophore exhibits maximum absorbance. researcher.life The purity of the compound is determined by calculating the peak area percentage of the main component relative to the total peak area of all detected components.

Purity Assessment: The method can be validated according to ICH guidelines to ensure linearity, accuracy, precision, and robustness. ijcpa.in

Isolation of Derivatives: Preparative HPLC can be employed to isolate sufficient quantities of specific derivatives or impurities for further structural elucidation by techniques such as NMR or mass spectrometry. nih.gov

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | A: 0.1% Formic acid in Water; B: Acetonitrile |

| Gradient | 5% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. While "this compound" itself may have limited volatility, GC can be invaluable for the analysis of more volatile precursors, degradation products, or certain derivatives. The use of a flame ionization detector (FID) or a nitrogen-phosphorus detector (NPD) can provide high sensitivity for nitrogen-containing compounds. keikaventures.com

For GC analysis, derivatization may sometimes be necessary to increase the volatility and thermal stability of the analyte. The choice of a suitable capillary column, such as one with a nonpolar or medium-polarity stationary phase, is critical for achieving good separation. researchgate.net

| Parameter | Condition |

|---|---|

| Column | HP-5ms, 30 m x 0.25 mm, 0.25 µm |

| Carrier Gas | Helium, constant flow 1.2 mL/min |

| Oven Program | Initial 100°C (1 min), ramp at 15°C/min to 280°C (5 min) |

| Injector Temperature | 250°C |

| Detector | Flame Ionization Detector (FID) at 300°C |

Advanced Mass Spectrometry Techniques for Metabolite Identification in In Vitro or Animal Research Models

Mass spectrometry (MS) is an indispensable tool for the identification of metabolites due to its high sensitivity and ability to provide molecular weight and structural information. ijpras.com High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography, allows for the determination of the elemental composition of metabolites, which is a critical step in their identification. ijpras.com

In in vitro studies using liver microsomes or hepatocytes, or in vivo animal studies, "this compound" can undergo various metabolic transformations. Common metabolic pathways for pyrazole-containing compounds include oxidation, hydroxylation, and conjugation. nih.gov Tandem mass spectrometry (MS/MS) is used to fragment the parent metabolite ions, and the resulting fragmentation patterns provide valuable structural information for identifying the site of metabolic modification. scispace.com

Hyphenated Techniques (e.g., GC-MS, LC-MS/MS) for Complex Mixture Analysisnih.govnih.gov

The coupling of chromatographic separation with mass spectrometric detection, known as hyphenated techniques, provides a powerful platform for the analysis of complex mixtures.

GC-MS: This technique combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is highly effective for the identification of volatile and semi-volatile compounds in complex matrices. researchgate.net In the context of "this compound" research, GC-MS can be used to identify impurities, synthetic byproducts, or volatile metabolites. nih.gov

LC-MS/MS: Liquid chromatography-tandem mass spectrometry is the preeminent analytical tool for the quantitative and qualitative analysis of non-volatile compounds in complex biological fluids like plasma and urine. nih.govresearchgate.net The initial chromatographic separation by HPLC reduces matrix effects, and the subsequent tandem mass spectrometry provides high selectivity and sensitivity for detection and structural elucidation of the parent compound and its metabolites. scispace.com

Microscopic Techniques for Cellular Interaction Visualization

To understand the mechanism of action of "this compound" at a cellular level, microscopic techniques are employed. Fluorescently labeling the compound or using specific fluorescent probes can allow for the visualization of its subcellular localization and interaction with cellular components.

Confocal microscopy, for instance, can provide high-resolution images of the compound within cells, revealing its distribution in organelles such as the nucleus, mitochondria, or endoplasmic reticulum. nih.gov Such studies can offer insights into the compound's potential targets and cellular effects. researchgate.net

NMR-based Metabolomics and Proteomics in Research Sample Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed structural information about molecules. nih.gov

NMR-based Metabolomics: This approach involves the comprehensive analysis of all metabolites in a biological sample. mdpi.com By comparing the NMR spectra of samples from control and treated groups (e.g., with "this compound"), it is possible to identify changes in metabolic pathways affected by the compound. nih.gov Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are used to identify and quantify these metabolic changes. nih.govdntb.gov.ua

NMR-based Proteomics: While less common than mass spectrometry-based proteomics, NMR can be used to study the structure and dynamics of proteins and their interactions with small molecules like "this compound." This can help in identifying the protein targets of the compound and understanding the structural basis of its biological activity.

Design and Optimization Strategies for Enhanced Research Probe Potential

Rational Design Based on SAR and Computational Insights

Rational design, guided by structure-activity relationships (SAR) and computational modeling, provides an efficient path to optimize the properties of a lead compound. researchgate.netnih.gov The pyrazole (B372694) scaffold is a well-established pharmacophore in medicinal chemistry, and its derivatives have been the subject of extensive SAR studies. nih.govnih.govnih.gov

The core structure of 1-ethyl-4-(pyrrolidin-2-yl)-1H-pyrazole offers several points for modification to explore the SAR and improve its potential as a research probe. Key areas for modification include the ethyl group at the N1 position of the pyrazole, the pyrrolidine (B122466) ring, and the pyrazole core itself.

N1-Substituent of the Pyrazole: The N-substituent on the pyrazole ring is crucial for modulating potency and pharmacokinetic properties. mdpi.com While the ethyl group in the parent compound provides a starting point, exploring a range of alkyl and aryl substituents can lead to improved interactions with the target protein. Computational docking studies can predict favorable substitutions that enhance binding affinity. researchgate.net

Pyrrolidine Ring: The pyrrolidine moiety provides a three-dimensional character to the molecule, which can be advantageous for exploring pharmacophore space. nih.govnih.gov Modifications to the pyrrolidine ring, such as substitution or altering its stereochemistry, can significantly impact biological activity. nih.gov The basic nitrogen of the pyrrolidine can also influence properties like solubility and cell permeability. nih.gov

Pyrazole Core: Substitution on the pyrazole ring itself can fine-tune the electronic properties and steric bulk of the molecule, which can affect binding and selectivity. nih.gov

Computational approaches, including pharmacophore mapping and molecular docking simulations, are invaluable for rational drug design. researchgate.net These methods can help prioritize the synthesis of compounds with a higher probability of success, thereby saving time and resources. nih.govresearchgate.net

Table 1: Hypothetical Structure-Activity Relationship (SAR) for this compound Analogs

| Modification Site | Modification | Predicted Impact on Probe Potential | Rationale |

| N1-Pyrazole | Substitution with larger alkyl or aryl groups | May increase potency and/or selectivity | Explores additional binding pockets and hydrophobic interactions. mdpi.com |

| C3/C5-Pyrazole | Introduction of small substituents | Can modulate electronic properties and fine-tune binding | Affects the hydrogen-bonding capacity and overall geometry. nih.gov |

| Pyrrolidine Ring | Introduction of substituents | Can improve binding affinity and selectivity | Provides vectors for interaction with specific residues in the target protein. nih.gov |

| Pyrrolidine Nitrogen | Acylation or Alkylation | Modulates basicity, potentially improving cell permeability and reducing off-target effects | The basicity of the pyrrolidine nitrogen can be a key determinant of its properties. nih.gov |

Fragment-Based Drug Discovery (FBDD) Approaches to Explore Structural Diversity

Fragment-based drug discovery (FBDD) has emerged as a powerful alternative to high-throughput screening (HTS) for identifying lead compounds. rug.nl FBDD involves screening libraries of low-molecular-weight fragments (typically <300 Da) to identify those that bind to the target protein. researchgate.net These fragment hits, which usually bind with low affinity, are then optimized and grown into more potent, lead-like molecules. rug.nlresearchgate.net This approach often yields leads with better physicochemical properties and higher ligand efficiency compared to HTS. acs.org

The this compound scaffold can be utilized in an FBDD context in several ways:

As a Starting Fragment: The pyrazole or pyrrolidine core can be considered a fragment. The pyrrolidine scaffold, in particular, is of interest in FBDD due to its ability to present substituents in defined three-dimensional space. nih.gov

Fragment Growing: Starting with a core fragment like ethyl-pyrazole or pyrrolidine, synthetic chemistry can be used to "grow" the fragment by adding chemical functionalities that extend into adjacent binding pockets of the target protein. bu.edu

Fragment Linking: If two different fragments are found to bind in adjacent pockets of the target, they can be chemically linked together to create a single, higher-affinity molecule. bu.edu

The exploration of structural diversity through FBDD can lead to the discovery of novel chemotypes that may not be identified through traditional screening methods. researchgate.netosti.gov

Structure-Based Drug Design (SBDD) Utilizing Computational Models and X-ray Data

Structure-based drug design (SBDD) relies on the three-dimensional structural information of the target protein, typically obtained from X-ray crystallography or NMR spectroscopy, to guide the design of potent and selective ligands. mdpi.com The availability of a high-resolution crystal structure of a target protein in complex with a ligand provides detailed insights into the key interactions that govern binding. nih.govacs.org

For the this compound scaffold, SBDD would be a powerful optimization strategy. The process would involve:

Determining the Co-crystal Structure: Obtaining an X-ray crystal structure of the target protein bound to this compound or a related fragment would be the first step. lbl.gov This would reveal the precise binding mode and the key amino acid residues involved in the interaction.

Computational Modeling: In the absence of a crystal structure, computational models can be generated through molecular docking to predict the binding pose of the compound in the active site of the target. researchgate.net

Iterative Design and Synthesis: Guided by the structural information, new analogs can be designed to optimize interactions with the target. For example, a hydrogen bond acceptor could be introduced to interact with a nearby donor residue in the protein. This iterative cycle of design, synthesis, and testing is a hallmark of SBDD. mdpi.com

The pyrazole scaffold has been successfully optimized using SBDD in numerous drug discovery programs. mdpi.comnih.govacs.org The structural data from halogenated pyrazoles also provides insight into intermolecular interactions which can be valuable for design. mdpi.comresearchgate.net

Development of Chemical Probes for Target Engagement Studies in Research

A chemical probe is a small molecule used to study and manipulate the function of a specific protein in a cellular or in vivo context. nih.govscispace.com High-quality chemical probes are characterized by their potency, selectivity, and demonstrated on-target activity in cells. nih.gov

To develop this compound into a chemical probe for target engagement studies, several modifications could be made:

Introduction of a Reporter Tag: A fluorescent dye or a biotin (B1667282) tag can be attached to the molecule. mskcc.org This allows for the visualization and quantification of target engagement using techniques like fluorescence microscopy or western blotting.

Development of an Activity-Based Probe (ABP): An ABP is a chemical probe that contains a reactive group (a "warhead") that forms a covalent bond with a specific residue in the active site of the target protein. rsc.org This allows for the direct and irreversible labeling of the active enzyme population.

"Click Chemistry" Handles: Incorporating a "clickable" functional group, such as an alkyne or an azide, allows for the attachment of various reporter tags after the probe has engaged its target in a biological system. nih.gov

Target engagement studies are crucial for validating that a compound is interacting with its intended target in a complex biological environment. semanticscholar.orgnih.govresearchgate.net

Strategies for Improving In Vitro Stability and Solubility for Research Applications

For a chemical probe to be useful in biological research, it must possess adequate in vitro stability and aqueous solubility. acs.orgnih.gov Poor stability can lead to rapid degradation in assay buffers, while low solubility can result in compound precipitation and inaccurate biological data. nih.govnih.gov

Several strategies can be employed to improve these properties for pyrazole-containing compounds:

Improving Metabolic Stability: The pyrazole ring itself is generally stable to oxidative metabolism. mdpi.com However, other parts of the molecule may be susceptible to degradation. Identifying and modifying these metabolic "soft spots" can significantly improve in vitro stability. nih.gov For instance, replacing a metabolically labile group with a more stable isostere is a common strategy.

Enhancing Aqueous Solubility: Poor solubility is a common challenge in drug discovery. wjbphs.com Strategies to enhance the solubility of this compound include:

Introduction of Polar Functional Groups: Adding polar groups, such as hydroxyl or amide functionalities, can increase the hydrophilicity of the molecule.

Salt Formation: The basic nitrogen in the pyrrolidine ring allows for the formation of salts with various acids, which are often more water-soluble than the free base.

Use of Co-solvents: For in vitro assays, the use of co-solvents like DMSO or ethanol (B145695) can help to solubilize poorly soluble compounds. wjbphs.com

Particle Size Reduction: Techniques like micronization can increase the surface area of a solid compound, which can improve its dissolution rate. wjbphs.com

A balance between potency, selectivity, stability, and solubility is essential for the development of a high-quality research probe.

Table 2: Strategies to Enhance Physicochemical Properties

| Property | Strategy | Example Application to this compound |